tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which bears a carboxylic acid group, and a thiophene ring, which is a sulfur-containing heterocycle. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine or thiophene derivatives.
Scientific Research Applications
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate is unique due to the presence of both a thiophene ring and a piperidine ring, which can impart distinct chemical and biological properties. The tert-butyl group provides additional stability and steric hindrance, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-thiophen-2-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECXMEWKIQEXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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